Amaranthin

food chemistry pigment stability thermal degradation

Amaranthin is the diagnostic betacyanin for authenticating Amaranthus-derived extracts vs. beet-derived betanin. It cannot be substituted due to distinct thermal degradation kinetics (Keq 0.125 mM vs. 0.071 mM at 90°C) and unique oxidative pathways. - ≥99% purity for reproducible Amaranthus source verification and 'vegetable juice' colorant compliance. - Validated fluorescence quencher for no-wash calcium flux assays, reducing detection costs to 10-20%. - Differentiated oxidation products (17-decarboxy-neo-derivatives) with documented cardioprotective activity in H9c2 cells.

Molecular Formula C30H34N2O19
Molecular Weight 726.6 g/mol
Cat. No. B1234804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmaranthin
Synonymsamaranthin betacyanin
amaranthin pigment
Molecular FormulaC30H34N2O19
Molecular Weight726.6 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1
InChIKeyATSKDYKYMQVTGH-POBNKHOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amaranthin Chemical Identity & Baseline Characterization


Amaranthin (CAS 15167-84-7) is a disaccharide derivative of betanidin, classified as an amaranthin-type betacyanin pigment within the betalain family of water-soluble, nitrogen-containing plant pigments [1]. Structurally, it comprises a betanidin aglycone core conjugated at the 5-O position with a β-D-glucuronosyl-(1→2)-β-D-glucosyl disaccharide moiety [1]. With the molecular formula C30H34N2O19 and a monoisotopic mass of 726.18 Da, amaranthin exhibits characteristic red-violet coloration with an absorption maximum near 535 nm under acidic conditions (pH < 7) and is readily soluble in water and dilute aqueous ethanol but insoluble in anhydrous organic solvents such as ethanol and petroleum ether [2]. As a plant metabolite and biological pigment endogenous to species within the Amaranthaceae family (notably Amaranthus tricolor, A. caudatus, A. cruentus, and A. spinosus), amaranthin constitutes one of the four principal betacyanins alongside betanin, isobetanin, and isoamaranthin, though its distribution is taxonomically restricted to certain genera [3].

Why Amaranthin Cannot Substitute Beet Betanin


Amaranthin cannot be interchangeably substituted with the more widely available beet-derived betanin (betanidin 5-O-glucoside) due to fundamental structural and physicochemical distinctions that govern stability, oxidation behavior, and source-specificity. The defining difference lies in the glycosylation pattern: amaranthin bears a glucuronosylglucosyl disaccharide at the 5-O position, whereas betanin carries only a single glucose moiety [1]. This structural divergence produces measurably distinct thermal degradation kinetics—at 90°C, amaranthin degradation reaches an equilibrium constant of 0.125 mM compared to 0.071 mM for betanin, reflecting a 1.76-fold higher equilibrium concentration of degradation products under anaerobic conditions [2]. Furthermore, amaranthin-type betacyanins undergo fundamentally different oxidation pathways than betanin-type pigments, yielding unique 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives rather than the 2-decarboxy-xan forms characteristic of betanin oxidation [3]. From a sourcing perspective, amaranthin is the predominant betacyanin in Amaranthus species, whereas betanin constitutes 75–95% of beet (Beta vulgaris) betacyanin content [4]; consequently, extracts from these sources are not compositionally equivalent. For applications requiring taxonomically specific pigment profiles—such as authentication studies, comparative phytochemistry, or systems where oxidation byproducts influence downstream biological activity—generic substitution introduces uncontrolled variability that cannot be corrected through simple concentration adjustment.

Amaranthin Comparative Evidence vs. Betanin


Thermal Degradation Equilibrium

Amaranthin exhibits measurably distinct thermal degradation behavior compared to betanin under identical conditions. At 90°C, the degradation equilibrium constant (Keq) for amaranthin was determined to be 0.125 mM, representing a 1.76-fold higher equilibrium concentration of degradation products relative to betanin (Keq = 0.071 mM) [1]. This quantitative difference, established via HPLC quantification of amaranthin, betanin, and their respective degradation products extracted from Amaranthus tricolor leaves, indicates that amaranthin is intrinsically less stable than betanin in the absence of oxygen; however, under excess oxygen conditions, the stability of the two pigments becomes essentially equivalent [1].

food chemistry pigment stability thermal degradation

Radical Scavenging Activity Rank Order

In a comparative study evaluating antioxidant activity of seven pure betalain compounds and four combined fractions using the modified DPPH• method, amaranthine/isoamaranthine exhibited an EC50 value within the range of 3.4 to 8.4 μM across all tested betalains [1]. When ranked by antioxidant potency, amaranthine/isoamaranthine placed at the lower end of the activity spectrum, following the order: simple gomphrenins > acylated gomphrenins > dopamine-betaxanthin > (S)-tryptophan-betaxanthin > 3-methoxytyramine-betaxanthin > betanin/isobetanin > celosianins > iresinins > amaranthine/isoamaranthine [1]. For context, gomphrenin-type betacyanins demonstrated a mean EC50 of 3.7 μM, which is 3–4-fold stronger than ascorbic acid (13.9 μM) and stronger than both rutin (6.1 μM) and catechin (7.2 μM) [1]. The lower relative activity of amaranthin was attributed to the relationship between chemical structure and radical scavenging capacity—specifically, the free radical scavenging activity of betalains increases with the number of hydroxyl/imino groups and depends on hydroxyl group positioning and aglycone glycosylation patterns [1].

antioxidant DPPH assay betalain SAR

Betacyanin Source Differentiation: Amaranthus vs. Beet

Amaranthin serves as the predominant betacyanin pigment in Amaranthus species, a profile that fundamentally differs from the betalain composition of commercial beet sources. In a systematic survey of forty-eight amaranth accessions grown as leafy vegetables, total betacyanin concentrations ranged from 4.7 to 478.8 mg/100 g dry weight, with amaranthin and isoamaranthin consistently identified as the major constituents across all samples [1]. In contrast, common beets (Beta vulgaris) contain red betacyanins consisting of 75–95% betanin, with only trace or undetectable levels of amaranthin-type pigments [2]. This source-specific distribution extends to other genera: amaranthine and isoamaranthine were identified as the main betalains in Amaranthus spinosus, whereas the major betacyanins in Boerhavia erecta were betanin, isobetanin, and neobetanin [3]. Within betacyanin compounds identified in A. gangeticus accessions, amaranthine was quantified as the most prominent betacyanin, followed by iso-amaranthine [4].

phytochemistry natural colorant species authentication

Amaranthin-Type Oxidation Pathway

Amaranthin-type betacyanins, characterized by their specific glucuronosylglucosyl moiety, undergo fundamentally different oxidation pathways compared to well-known betanidin, betanin, and gomphrenin pigments [1]. Using LC-DAD-ESI-MS/MS and LC-Q-Orbitrap-MS analysis of amaranthin-type betacyanins isolated from Atriplex hortensis var. 'rubra', researchers identified that the initial oxidation products are 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives, contrary to the expected 2-decarboxy-xan forms previously documented for betanin-type pigment oxidation [1]. This pathway divergence was confirmed through comprehensive one-dimensional and two-dimensional NMR structural elucidation of ABTS-oxidized celosianins (feruloylated amaranthin derivatives) [1]. In the same study, celosianin (an acylated amaranthin-type betacyanin) demonstrated an IC50 of 23 μg/mL, displaying slightly higher antioxidant activity than its oxidized forms—17-decarboxy-neocelosianin (IC50 = 34 μg/mL) and 2,17-bidecarboxy-xanneocelosianin (IC50 = 29 μg/mL) [1].

oxidation mechanism LC-MS/MS betacyanin degradation

Fluorescence Quenching in Calcium Flux Assays

Amaranth has been patented and validated as a fluorescence quenching agent in homogeneous cell-based calcium flux detection methods, eliminating the need for wash steps prior to fluorescence measurement [1]. The patented method employs amaranth addition to cell cultures after fluorescent dye loading, enabling extracellular fluorescence signal suppression without requiring buffer exchange or cell washing procedures [1]. This approach reportedly reduces total detection costs to 10–20% of conventional methods [1]. While comparative quantitative quenching efficiency data against other food dyes was not located in accessible literature, the patented method specifically claims amaranth as the quencher of choice due to its red-violet spectral properties and water solubility characteristics. Notably, separate fluorescence studies have demonstrated that both Amaranth and Ponceau 4R exhibit strong static fluorescence quenching effects on graphene/CdTe quantum dot composites [2], confirming amaranth's general utility as a fluorescence quencher.

fluorescence quencher high-throughput screening calcium flux

Amaranthin Application Scenarios


Species Authentication of Amaranthus Materials

Amaranthin serves as a diagnostic marker compound for authenticating Amaranthus-derived extracts and distinguishing them from beet-derived betalain preparations. As the predominant betacyanin across diverse Amaranthus accessions with concentrations up to 478.8 mg/100 g dry weight total betacyanins [1], amaranthin quantification provides a reliable metric for source verification. In contrast, beet-derived materials contain betanin as the 75–95% dominant pigment with negligible amaranthin content [2]. For regulatory compliance in natural colorant applications—particularly where 'vegetable juice' labeling under U.S. FDA guidelines is pursued—amaranthin content analysis substantiates Amaranthus origin claims [1]. This application is especially relevant given that water extracts from Amaranthus leafy vegetables qualify as 'vegetable juice' colorants, whereas beet-derived colorants fall under different regulatory classifications [1].

Thermal Stability Formulation Development

Formulations incorporating amaranthin as a natural colorant require distinct thermal stabilization strategies compared to betanin-based formulations. The quantitative difference in degradation equilibrium constants at 90°C—0.125 mM for amaranthin versus 0.071 mM for betanin [3]—establishes that amaranthin is intrinsically less stable under anaerobic heating conditions. Consequently, product developers selecting amaranthin for high-temperature processing applications (e.g., baked goods, thermally pasteurized beverages) must implement modified stabilization approaches, including oxygen exclusion or encapsulation technologies that differ from those optimized for beet-derived betanin. Under excess oxygen conditions, the stability of the two pigments becomes essentially equivalent [3], indicating that oxidative environment manipulation represents a viable strategy for achieving comparable shelf-life performance.

High-Throughput Fluorescence Quenching Assays

Amaranthin is validated for use as a fluorescence quenching agent in homogeneous, no-wash cell-based calcium flux assays [4]. In this application, amaranthin added post-dye loading suppresses extracellular fluorescence background, enabling direct plate reading without buffer exchange steps. The method is claimed to reduce total detection costs to 10–20% of conventional wash-dependent protocols [4]. For ion channel drug discovery programs employing FLIPR or similar fluorescence plate readers, amaranthin offers a cost-effective quencher alternative that simplifies automation workflows. Selection of amaranthin over other quenching agents should be based on its spectral compatibility (red-violet absorption range), water solubility enabling direct addition to aqueous assay buffers, and documented performance in static quenching interactions with quantum dot composites [5].

Oxidative Stress and Cardioprotection Studies

Amaranthin-type betacyanins exhibit fundamentally different oxidative degradation pathways compared to betanin-type pigments, generating 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives rather than the 2-decarboxy-xan forms characteristic of betanin oxidation [6]. This pathway divergence carries biological significance: oxidized amaranthin-type derivatives (0.1–10 μg/mL) have been shown to elevate glutathione levels in H9c2 rat cardiomyoblasts and confer protection against H2O2-induced cell death, with no cytotoxic effects observed at 0.1–100 μg/mL [6]. For cardiovascular research programs investigating natural product-derived cardioprotective agents, amaranthin and its oxidized derivatives provide a distinct chemical scaffold with documented cytoprotective activity that cannot be replicated using betanin-type pigments, which generate different oxidation byproducts [6].

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